

A Comparative Guide to the Molecular Docking of Furopyridine Isomers

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Compound of Interest

Compound Name: *Furo[2,3-c]pyridine-2-carboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

Furopyridines, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This guide provides a comparative analysis of molecular docking studies on different furopyridine isomers, offering insights into their potential as therapeutic agents. The data presented herein is compiled from various studies, highlighting the structure-activity relationships that govern their interactions with biological targets.

Comparative Docking and In Vitro Activity Data

The following tables summarize the quantitative data from docking studies and in vitro assays of various furopyridine derivatives against their respective biological targets.

Table 1: Docking and In Vitro Activity of Furopyridine and Analogues against CDK2

This table presents data for a series of synthesized compounds, including a furo[2,3-b]pyridine derivative, evaluated for their inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Compound	Structure	Target	Binding Energy (kcal/mol)	IC50 (μM) vs CDK2	Key Interacting Residues
Roscovitine (Reference)	Pyridine derivative	CDK2	-	0.394	Leu83
Compound 1	Pyridone	CDK2	High	0.57	Leu83, Lys89
Compound 4	Pyridine	CDK2	High	0.24	Leu83
Compound 8	Pyrazolo[3,4-b]pyridine	CDK2	High	0.65	Leu83, Lys89
Compound 11	Pyridine	CDK2	High	0.50	Leu83
Compound 14	Furo[2,3-b]pyridine	CDK2	High	0.93	Leu83, Lys89
Compound 2	Pyridine	CDK2	Low	>1.01	Leu83, Lys89
Compound 3	Pyridine	CDK2	Low	>1.01	Leu83
Compound 5	Pyridine	CDK2	Low	>1.01	Leu83, Lys89
Compound 7	Pyridine	CDK2	Low	>1.01	Leu83, Lys89
Compound 13	Pyridine	CDK2	Low	>1.01	Leu83

A correlation was observed where compounds with higher (more negative) binding energy generally exhibited lower IC50 values, indicating stronger inhibition.[\[1\]](#)

Table 2: Cytotoxicity of Furopyridine and Analogues in Cancer Cell Lines

The following data showcases the cytotoxic effects of the same series of compounds against various human cancer cell lines.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Compound	HCT-116 IC50 (μM)	MCF-7 IC50 (μM)	HepG2 IC50 (μM)	A549 IC50 (μM)
1	31.3	19.3	22.7	36.8
4	35.2	22.5	25.8	40.1
8	40.1	28.9	30.2	45.3
11	38.7	25.1	28.4	42.6
14 (Furo[2,3-b]pyridine)	49.0	55.5	44.8	70.7
Doxorubicin (Reference)	40.0	64.8	24.7	58.1

Table 3: Activity of Furopyridone Derivatives Against Esophageal Cancer Cells and Other Targets

This table includes data from studies on different furopyridine scaffolds, highlighting their potential against other cancer-related targets.

Compound ID	Scaffold	Target(s)	Cell Line(s)	IC50	Reference
4c	Furanopyridinone	METAP2, EGFR (predicted)	KYSE70, KYSE150	0.655 µg/mL (after 24h)	[4] [5]
PD analogues	Furo[2,3-c]pyridine	EGFR (Wild Type, L858R/T790M, L858R/T790M/C797S)	NSCLC cell lines	Nanomolar range	[6]
Furanpydone A	4-hydroxy-2-pyridone alkaloid	MTHFD2 (predicted)	Various cancer cell lines	-8.08 kcal/mol (Binding Energy)	[7]

Experimental Protocols

A detailed understanding of the methodologies employed in the cited studies is crucial for the interpretation and replication of the findings.

Molecular Docking Protocol (CDK2 Inhibitors)

The molecular docking studies for the CDK2 inhibitors were performed to understand the binding interactions of the synthesized furopyridine and analogue compounds with the CDK2 enzyme.[\[1\]](#)[\[3\]](#)

- **Protein Preparation:** The crystal structure of the CDK2 enzyme was obtained from a protein data bank. Water molecules and any co-crystallized ligands were removed. Hydrogen atoms were added to the protein structure.
- **Ligand Preparation:** The 3D structures of the furopyridine derivatives and other compounds were generated and energetically minimized.

- **Docking Simulation:** A docking protocol was used to place the ligands into the active site of the CDK2 enzyme. The validity of the docking protocol was confirmed by redocking the native ligand into the active site, with a low root-mean-square deviation (RMSD) value (e.g., 0.46 Å) indicating a reliable protocol.^[1]
- **Binding Analysis:** The binding poses of the docked compounds were analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site. The binding energies were also calculated to estimate the binding affinity.^[1]

In Vitro CDK2/Cyclin A2 Inhibition Assay

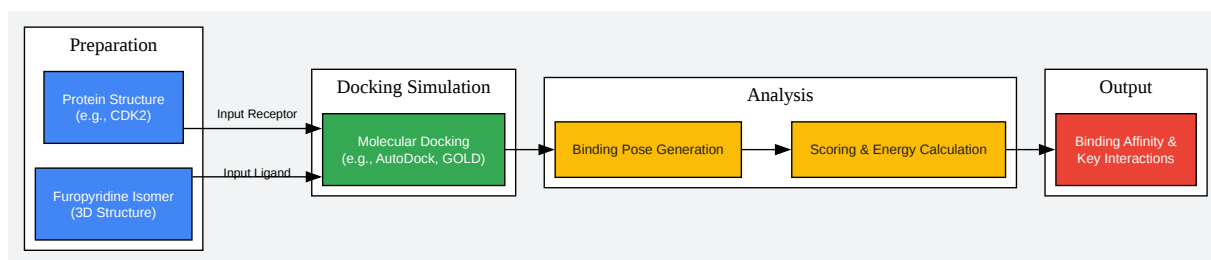
The ability of the furopyridine derivatives to inhibit the CDK2 enzyme was evaluated in vitro. All the synthesized compounds were tested for their inhibitory effect on the CDK2/cyclin A2 protein kinase.^{[1][2]} The IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, were determined and compared to a reference inhibitor, Roscovitine.^{[1][3]}

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the furopyridine compounds on different human cancer cell lines (HCT-116, MCF-7, HepG2, and A549) were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.^{[1][3]} This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The IC₅₀ values were calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated cells.^{[1][2]}

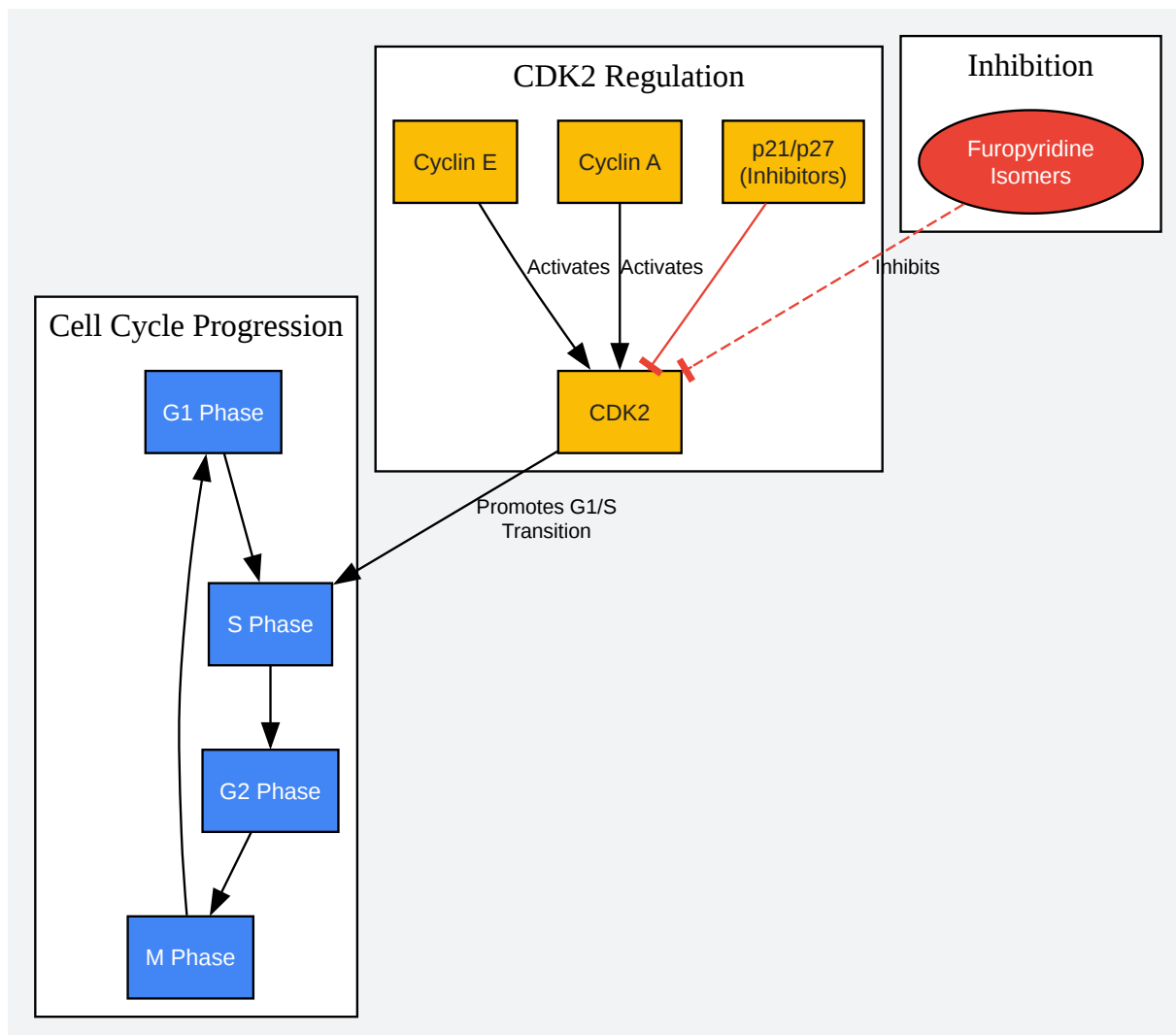
Visualizations

The following diagrams illustrate key concepts and workflows relevant to the docking studies of furopyridine isomers.



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A generalized workflow for molecular docking studies.



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Simplified CDK2 signaling pathway and its inhibition.

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